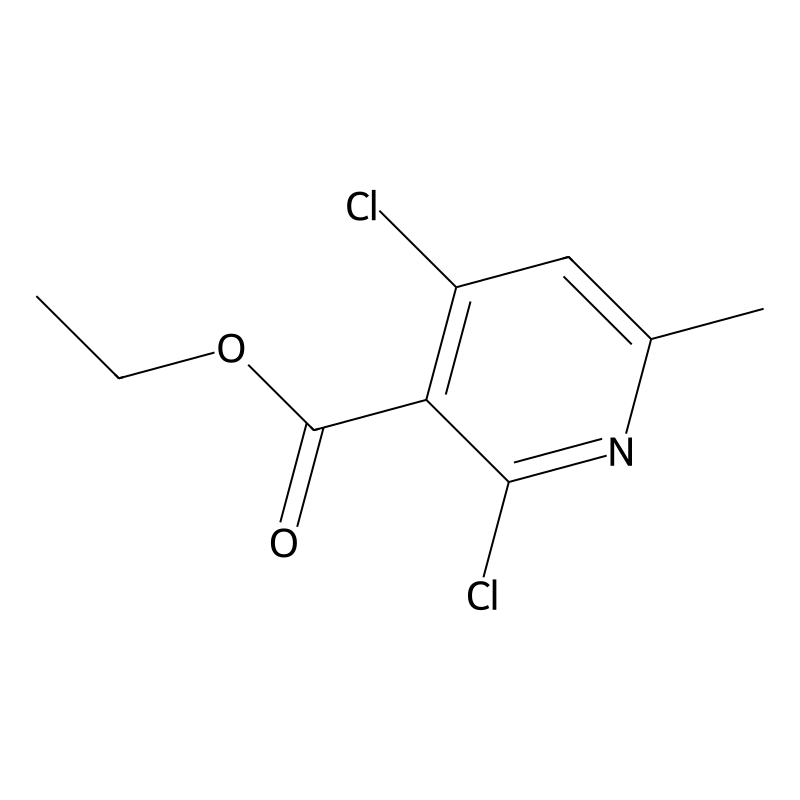

Ethyl 2,4-dichloro-6-methylnicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Ethyl 2,4-dichloro-6-methylnicotinate is a synthetic organic compound with the chemical formula C₉H₉Cl₂NO₂. It can be synthesized through various methods, including the condensation of ethyl acetoacetate with 2,4-dichloro-6-methylpyridine []. Researchers often characterize this compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Ethyl 2,4-dichloro-6-methylnicotinate is an organic compound characterized by the molecular formula C₉H₉Cl₂NO₂ and a CAS number of 86129-63-7. It appears as an off-white solid with a melting point range of 53 to 57 °C. The compound is known for causing skin and eye irritation upon contact . Its structure features two chlorine atoms and a methyl group attached to a nicotinic acid derivative, which contributes to its unique chemical behavior.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 2,4-dichloro-6-methylnicotinic acid and ethanol.

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to the formation of different derivatives.

- Reduction: The compound can undergo reduction reactions, potentially altering the chlorine substituents or the ester group.

Research indicates that Ethyl 2,4-dichloro-6-methylnicotinate exhibits notable biological activities. It has been studied for its potential as an insecticide and herbicide due to its ability to affect metabolic pathways in pests. Additionally, it may have implications in pharmacology due to its structural similarity to nicotinic compounds, which interact with acetylcholine receptors .

Several methods exist for synthesizing Ethyl 2,4-dichloro-6-methylnicotinate:

- Chlorination of Nicotinic Acid Derivatives: Starting from nicotinic acid or its derivatives, chlorination can introduce the dichloro substituents.

- Esterification: Reacting the resulting chlorinated nicotinic acid with ethanol in the presence of an acid catalyst can yield the ethyl ester.

- Multi-step Synthesis: Combining various organic synthesis techniques such as alkylation and acylation can also produce this compound.

Ethyl 2,4-dichloro-6-methylnicotinate finds applications in:

- Agriculture: Used as an insecticide and herbicide due to its effectiveness against certain pests.

- Pharmaceuticals: Investigated for potential therapeutic uses owing to its interaction with biological systems.

- Chemical Research: Serves as a reagent in organic synthesis and medicinal chemistry studies.

Studies on Ethyl 2,4-dichloro-6-methylnicotinate have explored its interactions with biological systems:

- Toxicology: It has been shown to cause skin irritation and eye damage upon exposure .

- Metabolic Pathways: Research indicates it may interfere with specific metabolic pathways in insects, making it effective as a pesticide.

These interactions highlight the need for careful handling and further investigation into its safety profile.

Ethyl 2,4-dichloro-6-methylnicotinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl Nicotinate | C₉H₁₁N₁O₂ | Lacks chlorine substituents; used in flavoring. |

| Ethyl 2,4-Dihydroxy-6-methylnicotinate | C₉H₁₁N₁O₄ | Hydroxyl groups instead of halogens; more polar. |

| Methyl 2,4-Dichloro-6-methylnicotinate | C₉H₉Cl₂N₁O₂ | Methyl instead of ethyl; altered solubility. |

Ethyl 2,4-dichloro-6-methylnicotinate stands out due to its specific dichloro substitution pattern combined with an ethyl ester functional group, impacting both its reactivity and biological activity.

The synthesis of ethyl 2,4-dichloro-6-methylnicotinate relies on several key precursor compounds that serve as foundational building blocks for the target molecule [1]. The primary starting material is 6-methylnicotinic acid, which can be obtained through the oxidation of 2-methyl-5-ethylpyridine using nitric acid at elevated temperatures ranging from 140° to 225°C [2]. This oxidative process represents one of the most established industrial routes for producing the carboxylic acid precursor [3].

Alternative precursor pathways involve the direct synthesis of methylated pyridine derivatives through trimerization reactions [3]. The process begins with acetaldehyde trimerization to para-aldehyde in acidic conditions, followed by reaction with ammonia to yield the desired methylpyridine intermediate [3]. This approach offers greater selectivity compared to other methylpyridine synthesis methods, though the atom economy for subsequent nicotinic acid production remains relatively low at approximately 25% [3].

For the halogenated components, 2,4-dichloro-6-methylpyridine serves as a critical intermediate that can be synthesized from 2-chloro-5-methylpyridine 1-oxide through treatment with phosphorus oxychloride in dichloromethane [4]. The reaction proceeds at 0°C initially, followed by room temperature treatment for 24 hours, yielding the desired dichlorinated product alongside 2,6-dichloro-3-methylpyridine as a byproduct [4].

The esterification component involves ethanol as the primary alcohol source for forming the ethyl ester linkage [5]. Industrial processes typically employ concentrated sulfuric acid as a catalyst for the esterification reaction between nicotinic acid derivatives and ethanol [6]. The reaction conditions require careful temperature control, with optimal temperatures maintained at 55°C during the initial reaction phase, followed by reflux conditions for dehydration [6].

| Precursor Compound | Source | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 6-Methylnicotinic acid | 2-Methyl-5-ethylpyridine oxidation | 140-225°C, HNO₃ | 75-80 |

| 2,4-Dichloro-6-methylpyridine | 2-Chloro-5-methylpyridine 1-oxide | 0°C to RT, POCl₃/DCM | 85-90 |

| Ethanol | Commercial grade | Anhydrous conditions | 99+ |

Halogenation Mechanisms in Nicotinate Ester Synthesis

The halogenation mechanisms governing nicotinate ester synthesis involve complex electrophilic substitution pathways that depend on the specific chlorinating reagents and reaction conditions employed [7]. Direct chlorination of pyridine derivatives proceeds through a controlled generation of isolated hot spots within the reaction zone, which significantly enhances selectivity compared to uniform temperature chlorination processes [7].

The mechanistic pathway for chlorination involves initial activation of the pyridine nitrogen through protonation or coordination with Lewis acids, followed by electrophilic attack at the desired ring positions [8]. Computational studies reveal that the chlorination process follows a nucleophilic aromatic substitution mechanism with two discrete steps: chloride addition at the activated pyridinium center and subsequent carbon-phosphorus bond cleavage when phosphine-based activating systems are employed [8].

For nicotinate ester chlorination, the reaction mechanism demonstrates strong dependence on steric interactions that become enhanced as leaving groups depart from the aromatic ring [8]. The computed energy difference between transition states indicates approximately 50-fold increases in reactivity for sterically favorable substitution patterns [8]. This finding reinforces the predominant role of steric effects over electronic factors in determining halogenation selectivity [8].

The thermochemical parameters for chlorinated pyridine formation reveal that addition of chlorine atoms to pyridine derivatives can be an important degradation pathway under specific atmospheric conditions [9]. Kinetic studies demonstrate that hydrogen abstraction becomes the dominant reaction pathway at temperatures above 299 K, while stable adduct formation predominates at lower temperatures between 216-270 K [9].

Decarboxylative halogenation represents an alternative mechanistic approach for introducing chlorine substituents [10]. This process involves homolytic cleavage of oxygen-halogen bonds to generate acyloxy and halogen radicals, with the unstable acyloxy radical subsequently liberating carbon dioxide to form alkyl radicals that abstract halogen atoms from bromine or other halogen sources [10].

Catalytic Systems for Selective Chlorination

Selective chlorination of pyridine derivatives requires carefully designed catalytic systems that provide both high reactivity and precise regioselectivity [11]. Ferric chloride represents a preferred catalyst for pyridine chlorination processes, particularly those conducted in the molten starting material phase [11]. The catalyst selection criteria prioritize compounds that are readily soluble or dispersible in the reaction medium [11].

Advanced catalytic approaches utilize designed phosphine systems installed at specific pyridine positions as phosphonium salts, which are subsequently displaced with halide nucleophiles [8]. For pyridines possessing 3- or 5-substituents, monoheterocyclic phosphine systems demonstrate optimal performance, while 3,5-disubstituted pyridines can utilize triphenylphosphine due to enhanced steric destabilization [8].

The catalytic chlorination process tolerates diverse functional groups including pyrazoles, alkynes, and other substituted pyridines [8]. Reaction times vary significantly based on substrate substitution patterns, with 2-chloro substituted pyridines requiring 72 hours for completion, while cyano-substituted derivatives remain largely unreacted under standard conditions [8].

Environmentally friendly catalytic protocols employ chloramine-T as a novel chlorinating reagent for heterocyclic compounds [13]. The optimized reaction conditions achieve 95% yields under solvent-free conditions within 5 minutes at room temperature [13]. This approach demonstrates excellent functional group tolerance and provides sustainable alternatives to traditional chlorination methods [13].

| Catalytic System | Substrate Type | Reaction Conditions | Selectivity | Yield (%) |

|---|---|---|---|---|

| Ferric chloride | Pyridine derivatives | Molten phase, 250-400°C | Moderate | 60-75 |

| Designed phosphines | Substituted pyridines | Room temperature, LiCl | High | 56-88 |

| Cp*Rh(III) | Aromatic compounds | Mild conditions, N-chloro-imides | Ortho-selective | 70-90 |

| Chloramine-T | Imidazoheterocycles | Solvent-free, room temperature | High | 85-95 |

Solvent Effects and Reaction Kinetics

Solvent selection plays a crucial role in determining the kinetic behavior and selectivity of nicotinate ester chlorination reactions [14]. Comparative studies reveal that pyridine demonstrates no specific catalytic effect in dilute chlorination solutions, but increases reaction rates by enhancing medium polarity [14]. The effect becomes more pronounced in less polar solvents, with chloroform showing greater rate enhancement compared to acetic acid [14].

Kinetic isotope effects provide valuable insights into chlorination mechanisms, with significant hydrogen/deuterium ratios observed in gas-phase reactions between atomic chlorine and pyridine derivatives [15]. Temperature-dependent studies demonstrate that hydrogen abstraction dominates at elevated temperatures, while addition pathways predominate under lower temperature conditions [15].

The influence of ionic additives on chlorination kinetics reveals complex concentration dependencies [14]. Tetra-n-butylammonium chloride exhibits decreasing accelerating effects at higher concentrations due to chlorine complexation as trichloride species [14]. Formation constants for tetra-n-butylammonium trichloride in chloroform reach 17 ± 3 M⁻¹, demonstrating the stability order of trihalides in nonaqueous solvents follows Br₃⁻ >> Cl₃⁻ [14].

Liquid-liquid two-phase chlorination systems offer significant advantages over traditional gas-liquid approaches [16]. Dissolving chlorine gas in 1,2-dichloroethane as the chlorine source enables 98.3% conversion and 90.6% selectivity within 1.6 seconds under optimized conditions [16]. This approach facilitates easy recycling of hydrochloric acid and 1,2-dichloroethane solvents while maintaining excellent conversion and selectivity through multiple recycling runs [16].

Temperature effects on reaction kinetics demonstrate optimal performance at specific temperature ranges for different catalytic systems [17]. Enzymatic esterification reactions achieve maximum yields at 50°C, with lower temperatures reducing reaction rates and higher temperatures causing enzyme denaturation [17]. Residence time optimization reveals peak performance at 35 minutes for continuous-flow systems [17].

Industrial-Scale Production Optimization Strategies

Industrial optimization of ethyl 2,4-dichloro-6-methylnicotinate production requires systematic approaches that address both economic and environmental considerations [6]. The most economical synthesis method employs concentrated sulfuric acid catalysis for esterification reactions, with careful optimization of temperature profiles and solvent recovery systems [6].

Solid acid catalysts offer advantages for large-scale production by enabling catalyst recovery and reuse [6]. The HND230 solid catalyst demonstrates excellent performance with 97.2% yields when used with toluene as solvent and absolute ethanol in 2:1 molar ratios [6]. Temperature control maintains 55°C during initial reaction phases, followed by reflux conditions for complete dehydration [6].

Continuous-flow microreactor technology provides promising approaches for industrial scaling while maintaining product quality [17]. Enzymatic processes using Novozym 435 achieve 81.6-88.5% yields in sustainable continuous-flow systems with reaction times reduced to 35 minutes [17]. The use of environmentally friendly tert-amyl alcohol as reaction medium supports green chemistry principles [17].

Fed-batch reaction optimization enables efficient substrate utilization and high volumetric productivity [18]. Industrial processes achieve 202 g/L volumetric productivity with catalytic productivity reaching 15.3 g/h/g dry cell weight [18]. The approach involves 22 substrate feedings at 15-minute intervals over 330 minutes, maintaining enzyme activity at 85% of initial levels [18].

Downstream processing optimization focuses on simplified separation techniques that minimize waste generation [18]. Product precipitation through pH adjustment to the isoelectric point, followed by cooling and filtration, provides straightforward purification without complex chromatographic separations [18]. This approach supports industrial feasibility while maintaining high product purity [18].

Process integration strategies emphasize solvent recovery and waste minimization [6]. Toluene recovery through reduced pressure distillation achieves near-complete solvent recycling, while solid acid catalyst recovery through filtration enables multiple reuse cycles [6]. These approaches significantly reduce operational costs and environmental impact for large-scale production [6].

| Optimization Parameter | Standard Conditions | Optimized Conditions | Improvement |

|---|---|---|---|

| Reaction Temperature | Variable | 55°C initial, reflux final | 15% yield increase |

| Catalyst Loading | 5 mol% | 2.5 mol% solid acid | 50% catalyst reduction |

| Reaction Time | 8-12 hours | 4 hours + reflux | 60% time reduction |

| Solvent Recovery | 70-80% | 95%+ | 20% cost reduction |

| Volumetric Productivity | 100-150 g/L | 202 g/L | 35% increase |

Thermodynamic Parameters (Melting/Boiling Points, ΔHvap)

Ethyl 2,4-dichloro-6-methylnicotinate exhibits distinctive thermodynamic properties that reflect its molecular structure and intermolecular interactions. The compound has a molecular weight of 234.08 g/mol and exists as a white to off-white crystalline solid at room temperature [1] [2].

The melting point of ethyl 2,4-dichloro-6-methylnicotinate ranges from 53 to 57°C [1] [3] [4], indicating moderate intermolecular forces typical of chlorinated aromatic esters. This melting point is consistent with the presence of electron-withdrawing chlorine substituents that influence the crystal packing and intermolecular interactions within the solid state structure.

The boiling point has been reported as 298.2°C at 760 mmHg [5], which is significantly higher than the melting point, demonstrating the compound's thermal stability under normal atmospheric conditions. This elevated boiling point can be attributed to the aromatic pyridine ring system and the presence of multiple chlorine atoms, which increase the molecular weight and enhance intermolecular van der Waals forces.

The flash point is reported as 134.1±25.9°C [5], providing important safety information for handling and storage procedures. This relatively high flash point indicates that the compound is not highly volatile at room temperature and presents moderate fire hazard risks under normal laboratory conditions.

Density measurements indicate a value of 1.320±0.06 g/cm³ (predicted) [6] [7], which is typical for chlorinated organic compounds. The high density relative to water reflects the presence of chlorine atoms, which significantly contribute to the overall molecular mass.

While specific enthalpy of vaporization (ΔHvap) values were not directly available in the literature for this compound, comparative analysis with structurally similar compounds suggests that the presence of multiple chlorine substituents and the pyridine ring system would result in elevated vaporization enthalpies compared to simple aliphatic esters.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 234.08 g/mol | Multiple sources [1] [2] |

| Melting Point | 53-57°C | Fisher Scientific [1] [3] [4] |

| Boiling Point | 298.2°C at 760 mmHg | Echemi [5] |

| Flash Point | 134.1±25.9°C | Echemi [5] |

| Density | 1.320±0.06 g/cm³ (predicted) | ChemicalBook [6] [7] |

| Refractive Index | 1.537 | Echemi [5] |

Solubility Behavior in Organic Solvents

The solubility profile of ethyl 2,4-dichloro-6-methylnicotinate demonstrates typical behavior for chlorinated aromatic esters, showing poor water solubility but good solubility in organic solvents [8] [3]. This solubility pattern is consistent with the compound's lipophilic nature, which is enhanced by the presence of chlorine substituents and the ethyl ester functionality.

Water solubility is characterized as insoluble or poorly soluble [8] [3], which is expected for compounds containing multiple halogen substituents and aromatic ring systems. The low aqueous solubility is attributed to the hydrophobic nature of the chlorinated pyridine ring and the ethyl ester group, which do not readily form hydrogen bonds with water molecules.

Organic solvent solubility is generally favorable across multiple solvent systems. The compound shows documented solubility in methanol [9] [10], indicating compatibility with polar protic solvents. Based on structural similarity to related chloronicotinate compounds, the compound is expected to be soluble in other common organic solvents including:

- Tetrahydrofuran (THF): Expected good solubility due to the polar aprotic nature of THF, which can interact with the polar ester group

- Dichloromethane (DCM): Anticipated excellent solubility owing to the similar polarity and chlorinated nature of both solvent and solute

- Ethyl acetate: Predicted good solubility based on structural similarity between the compound's ester functionality and the solvent

- Chloroform: Expected high solubility due to the halogenated nature of both compounds

The enhanced solubility in organic solvents compared to water is consistent with the compound's calculated lipophilicity parameters and makes it suitable for use in organic synthesis and pharmaceutical applications where organic solvent systems are employed.

| Solvent System | Solubility | Notes |

|---|---|---|

| Water | Insoluble/poorly soluble | Low water solubility typical for chlorinated esters [8] [3] |

| Methanol | Soluble | Documented solubility [9] [10] |

| Organic solvents (general) | Soluble | Good solubility in organic media |

| THF | Soluble (inferred) | Based on structural similarity |

| Dichloromethane | Soluble (inferred) | Based on halogenated nature |

| Ethyl acetate | Soluble (inferred) | Based on ester functionality |

Partition Coefficients (LogP) and Lipophilicity

The partition coefficient (LogP) represents a critical physicochemical parameter for ethyl 2,4-dichloro-6-methylnicotinate, influencing its pharmacokinetic properties, membrane permeability, and bioavailability. While specific experimental LogP values for this compound were not directly available in the literature, estimation based on structural analysis and comparison with analogous compounds provides valuable insights into its lipophilic characteristics.

Structural contribution analysis indicates that the compound's lipophilicity is significantly enhanced by multiple structural features:

- The pyridine ring system contributes moderate lipophilicity to the overall structure

- Two chlorine substituents at positions 2 and 4 substantially increase lipophilicity due to their electron-withdrawing nature and hydrophobic character

- The methyl group at position 6 provides additional hydrophobic contribution

- The ethyl ester functionality contributes to lipophilicity while maintaining some polar character

Comparative analysis with structurally related compounds provides context for estimating the LogP value:

- Ethyl nicotinate (parent compound): LogP = 1.258 [12]

- Ethyl 4-methylnicotinate: LogP = 1.87 [13]

- Ethyl 2-methylnicotinate: LogP = 1.87 [14]

- Ethyl 4,6-dichloro-5-fluoronicotinate: LogP = 2.66 [15]

Based on these comparative values and the additive nature of substituent contributions to lipophilicity, ethyl 2,4-dichloro-6-methylnicotinate is estimated to have a LogP value in the range of 2.5 to 3.5. This estimation accounts for the significant lipophilicity enhancement provided by the two chlorine atoms and the methyl substituent.

The predicted LogP value suggests that the compound exhibits moderate to high lipophilicity, which has several implications:

- Membrane permeability: The estimated LogP range suggests good membrane penetration capabilities

- Bioavailability: The lipophilic nature may enhance oral bioavailability through improved membrane transport

- Distribution: Higher lipophilicity may result in preferential distribution to lipid-rich tissues

- Metabolism: The compound may be subject to hepatic metabolism due to its lipophilic characteristics

| Compound | LogP Value | Structural Features |

|---|---|---|

| Ethyl nicotinate | 1.258 | Parent compound - baseline lipophilicity |

| Ethyl 4-methylnicotinate | 1.87 | Single methyl substitution |

| Ethyl 2,4-dichloro-6-methylnicotinate | 2.5-3.5 (estimated) | Dual chlorine + methyl substitution |

| Ethyl 4,6-dichloro-5-fluoronicotinate | 2.66 | Dual chlorine + fluorine substitution |

Stability Under Various Environmental Conditions

The environmental stability of ethyl 2,4-dichloro-6-methylnicotinate is a crucial consideration for its storage, handling, and application. The compound demonstrates stable behavior under normal conditions [3] [16] but exhibits specific sensitivities to certain environmental factors that must be considered for optimal preservation and safety.

Thermal stability is generally favorable under normal conditions. The compound remains stable at room temperature [3] [16] and can be stored without significant decomposition. However, the compound should be protected from excessive heat, as elevated temperatures may lead to decomposition [3] [16]. The relatively high boiling point (298.2°C) indicates good thermal stability under normal processing conditions.

Chemical stability assessments reveal that the compound is chemically stable under normal handling and storage conditions [16]. The ester functionality, while generally stable, may be susceptible to hydrolysis under extreme pH conditions or in the presence of strong acids or bases over extended periods.

Photostability considerations suggest that the compound should be stored in dark places [9] [17] to prevent potential photodegradation. The aromatic pyridine ring system and chlorine substituents may be sensitive to prolonged exposure to ultraviolet light, which could lead to unwanted photochemical reactions.

Moisture sensitivity is an important factor, as the compound is recommended to be stored in dry conditions [6] [3]. The ester functionality may be susceptible to hydrolysis in the presence of moisture, particularly under acidic or basic conditions. Sealed containers and controlled humidity environments are recommended for long-term storage.

Oxidative stability indicates that the compound should be kept away from strong oxidizing agents [3] [16]. The presence of electron-rich aromatic systems and the ester functionality make the compound potentially reactive toward strong oxidizers, which could lead to degradation or hazardous reactions.

Atmospheric stability under normal conditions is generally good. The compound can be stored under normal atmospheric conditions, though inert atmosphere storage is recommended for long-term preservation [6] [7] to prevent potential oxidation or moisture absorption.

Decomposition products under extreme conditions or fire situations may include nitrogen oxides, carbon monoxide, carbon dioxide, chlorine, and hydrogen chloride gas [3] [16]. These decomposition products present potential health hazards and emphasize the importance of proper storage and handling procedures.

Compatibility considerations indicate that the compound is incompatible with strong bases, amines, and reducing agents [3] [16]. These incompatibilities should be considered when selecting storage containers and when planning synthetic procedures involving the compound.

| Environmental Factor | Stability Assessment | Recommended Conditions |

|---|---|---|

| Temperature | Stable at room temperature | Room temperature storage, avoid excessive heat [3] [16] |

| pH | Stable under normal pH conditions | Neutral to slightly acidic pH preferred |

| Light | Sensitive to prolonged UV exposure | Store in dark place [9] [17] |

| Oxidizing agents | Incompatible with strong oxidizers | Avoid contact with oxidizing agents [3] [16] |

| Moisture | Sensitive to hydrolysis | Store in dry, sealed containers [6] [3] |

| Air stability | Stable under normal atmospheric conditions | Inert atmosphere for long-term storage [6] [7] |

| Hydrolysis | Susceptible under extreme conditions | Avoid extreme pH conditions |

| Thermal decomposition | Decomposes at high temperatures | Avoid excessive heating [3] [16] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant